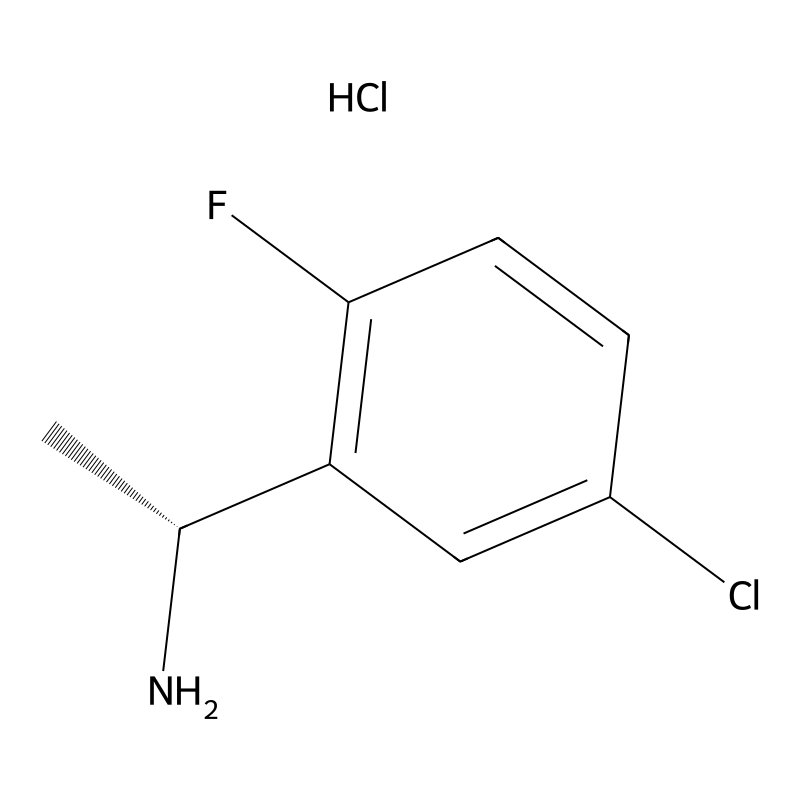

(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride is a chemical compound characterized by its molecular formula and a molar mass of approximately 173.62 g/mol. This compound appears as a white crystalline solid and is known for its various applications in medicinal chemistry and pharmacology. The compound has a melting point range that typically falls around 170-175 °C, indicating its solid-state stability under normal conditions .

Medicinal Chemistry

The presence of a fluorophenyl ring and an amine group are functional groups commonly found in bioactive molecules. Researchers might explore this compound for potential interaction with specific enzymes or receptors in the body, though there is no publicly available data on its biological activity [, ].

Asymmetric Synthesis

The chiral center (the stereocenter denoted by (R)) makes (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride a potential building block for the synthesis of other chiral molecules. Chiral molecules exist in mirror-image forms that can have different biological properties. In drug development, for instance, only one enantiomer of a drug may be therapeutically active.

The chemical reactivity of (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride is influenced by the presence of the chloro and fluoro substituents on the aromatic ring. Common reactions include:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it useful in synthetic pathways.

- Reduction Reactions: The amine group can undergo various reduction processes, potentially leading to different derivatives.

- Acylation: The amine can react with acyl chlorides to form amides, expanding its utility in organic synthesis.

(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent. Research indicates that it may interact with neurotransmitter systems, suggesting possible applications in treating psychiatric disorders. Its structural features allow it to bind effectively to certain receptors, which may influence its pharmacodynamics .

Several synthesis methods have been developed for (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride:

- Direct Amination: Starting from 5-chloro-2-fluorobenzaldehyde, the compound can be synthesized through reductive amination with ethylamine.

- Substitution Reactions: Utilizing a precursor such as 5-chloro-2-fluorobenzyl chloride, nucleophilic substitution with ethanamine can yield the desired product.

- Chiral Resolution: Enantiomeric separation techniques can be applied if racemic mixtures are used, enhancing the yield of the (R)-isomer specifically.

(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological conditions.

- Research: Utilized in studies exploring receptor interactions and drug efficacy.

- Chemical Synthesis: Acts as a building block for more complex organic compounds.

Studies on the interactions of (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride with biological targets indicate potential effects on serotonin and dopamine receptors. These interactions suggest its role in modulating mood and behavior, making it a candidate for further exploration in psychopharmacology .

Several compounds share structural similarities with (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride. Here’s a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride | 1253792-97-0 | 0.95 | Different chlorine position affecting receptor binding affinity |

| (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride | 1313593-59-7 | 0.95 | Stereoisomer with potentially different pharmacological effects |

| 1-(5-Chloro-2-fluorophenyl)ethanamine | 1270391-53-1 | 1.00 | Lacks hydrochloride salt form, affecting solubility and stability |

The unique positioning of the chlorine and fluorine atoms in (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride contributes to its distinct biological activity compared to these similar compounds .